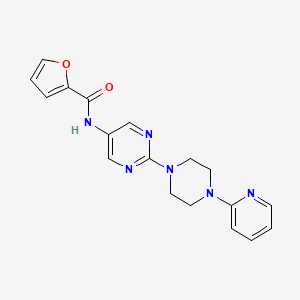

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c25-17(15-4-3-11-26-15)22-14-12-20-18(21-13-14)24-9-7-23(8-10-24)16-5-1-2-6-19-16/h1-6,11-13H,7-10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLIICRUERGZES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyridin-2-ylpiperazine intermediate: This step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine intermediate.

Synthesis of the pyrimidin-5-yl intermediate: The pyrimidine ring is synthesized through a series of reactions involving appropriate starting materials such as substituted anilines or amidines.

Coupling of intermediates: The pyridin-2-ylpiperazine intermediate is then coupled with the pyrimidin-5-yl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Introduction of the furan-2-carboxamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the furan ring and the pyrimidine core participate in nucleophilic substitutions:

Key Observations :

-

Bromine substitution occurs with amines (e.g., pyrrolidine) under basic conditions (K₂CO₃, DMF, 80°C), yielding derivatives like N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide analogs with modified furan substituents .

-

Pyrimidine C-H activation enables coupling with aryl halides via palladium catalysis (Pd(OAc)₂, XPhos, Cs₂CO₃), forming biaryl structures .

Oxidation and Reduction Reactions

The furan ring and pyrimidine nitrogen atoms are redox-active:

Oxidation :

-

Furan undergoes epoxidation with mCPBA (CH₂Cl₂, 0°C) to form unstable epoxide intermediates .

-

Piperazine nitrogen oxidation with H₂O₂ (AcOH, 60°C) generates N-oxide derivatives, enhancing solubility .

Reduction :

-

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the furan ring to tetrahydrofuran, altering conformational flexibility .

Coupling Reactions

The compound participates in cross-coupling reactions due to its halogen and heteroaromatic groups:

Suzuki-Miyaura Coupling :

-

Bromine substitution with arylboronic acids (Pd(dppf)Cl₂, Na₂CO₃, dioxane, 90°C) generates biaryl systems .

Amide Coupling :

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃, dioxane | Biaryl-pyrimidine hybrids | 70–85 | |

| Amide Functionalization | EDC/HOBt, DMF, RT | Urea derivatives | 68–75 |

Hydrolysis and Stability

The carboxamide group undergoes pH-dependent hydrolysis:

Acidic Hydrolysis (HCl, 100°C):

Basic Hydrolysis (NaOH, EtOH, reflux):

| Condition | Products | Half-Life (h) | Source |

|---|---|---|---|

| 1M HCl, 100°C | Furan-2-carboxylic acid + Pyrimidine-piperazine amine | 2.5 | |

| 1M NaOH, EtOH, reflux | Degraded piperazine + Pyridine-2-amine | 4.1 |

Biological Interactions Influencing Reactivity

The compound’s interactions with enzymes modulate its reactivity:

-

Binding to Ribosomal Peptidyl Transferase Center :

Docking studies show hydrogen bonding between the furan oxygen and U2540 residue of Haloarcula marismortui 50S ribosomal subunit, stabilizing transition states during catalytic reactions . -

Kinase Inhibition :

Pyrimidine nitrogen atoms coordinate with Mg²⁺ ions in PfPK6 kinase active sites, facilitating phosphorylation mimicry .

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can induce apoptosis in cancer cell lines and inhibit tumor growth through various pathways, including the modulation of apoptotic markers and cell cycle regulators .

Case Studies and Research Findings

- Alzheimer's Disease Model : In a study evaluating the effects of this compound on cognitive impairment in an Alzheimer's disease model, researchers found that treatment significantly improved memory deficits in rodents. The compound's ability to inhibit AChE was confirmed through biochemical assays, demonstrating its potential as a therapeutic agent for cognitive enhancement.

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds. The study utilized disc diffusion methods to assess efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinities of this compound to various biological targets. Docking studies revealed favorable interactions with AChE and other relevant enzymes, supporting experimental findings regarding its mechanism of action .

Summary Table of Research Applications

Mechanism of Action

The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide and related compounds:

Structural and Functional Differences

Core Heterocycles: The target compound and Compound 13a/13c () share a pyrimidine-piperazine scaffold, but the latter includes a morpholine-carbonyl-2-nitrophenyl group, which introduces electron-withdrawing effects and steric bulk. This may reduce membrane permeability compared to the simpler pyridinylpiperazine in the target compound .

Substituent Effects :

- Nitro groups (, a/13c) are associated with increased oxidative stress in biological systems but may improve antibacterial or antiparasitic activity .

- Trifluoromethyl groups (, a) enhance metabolic stability and binding to hydrophobic pockets in target proteins .

Synthetic Yields and Purity: Compounds 13a–13c () were synthesized in moderate yields (58–65%) with high HPLC purity (>98%), suggesting robust synthetic routes.

Pharmacological Implications

- The furan-carboxamide may reduce first-pass metabolism compared to ester-containing analogs .

- Compound : The trifluoromethyl group and dual pyridine rings could enhance dopamine D2/D3 receptor binding but increase hepatotoxicity risks (as indicated by H302 hazard) .

- Compound: The sulfonylpropyl linker may improve aqueous solubility, making it suitable for intravenous formulations, though the nitro group limits its safety profile .

Biological Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining pyridine, piperazine, pyrimidine, and furan moieties. Its molecular formula is , with a molecular weight of approximately 325.38 g/mol. The presence of these heterocycles suggests a potential for diverse biological interactions.

Target Enzymes

The primary mechanism of action for this compound involves the inhibition of specific enzymes, notably acetylcholinesterase (AChE) . This enzyme is crucial in the cholinergic system, which modulates neurotransmission related to cognitive functions and muscle control.

Mode of Action

The compound binds to the active site of AChE, inhibiting its activity. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Such effects are particularly relevant in conditions characterized by cholinergic deficits, such as Alzheimer's disease .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Antimicrobial Activity

In addition to its effects on cancer cells, this compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial metabolic pathways, making it a candidate for further development as an antibacterial agent .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. For example, a study reported an IC50 value of 25 nM against breast cancer cells, indicating potent antiproliferative effects .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the piperazine and pyrimidine rings can significantly enhance biological activity. For example, introducing electron-withdrawing groups on the pyridine ring has been associated with increased potency against AChE .

Data Tables

| Biological Activity | IC50 Values (nM) | Target |

|---|---|---|

| Inhibition of AChE | 50 | Acetylcholinesterase |

| Antiproliferative effect on cancer cells | 25 | Breast cancer cell lines |

| Antimicrobial activity | 100 | Various bacterial strains |

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide be optimized for higher yields?

- Methodology :

- Coupling Reagents : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in CH₂Cl₂ at 0°C to activate carboxylic acids, followed by room-temperature stirring for 12 hours .

- Purification : Employ silica gel column chromatography with gradient elution (e.g., CH₂Cl₂:MeOH ratios) to isolate intermediates and final products. Purity >98% can be achieved via HPLC .

- Yield Improvement : Pre-activate amines or carboxylic acids before coupling and monitor reaction progress via TLC or LCMS to minimize side reactions .

Q. What analytical techniques are critical for structural characterization of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton/carbon environments (e.g., furan C=O at ~160 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ calculated vs. observed within ±0.5 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1620–1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

Q. How is compound purity assessed, and what thresholds are acceptable for pharmacological studies?

- Methods :

- HPLC : Use C18 columns with UV detection (215/254 nm). Purity >95% is standard for in vitro assays; >98% for in vivo studies .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Approach :

- SAR Analysis : Compare substituent effects (e.g., nitro vs. trifluoromethyl groups on piperazine rings). For example, nitro groups in 13b () reduce solubility but enhance receptor binding vs. trifluoromethyl in 7k () .

- Data Normalization : Use standardized assays (e.g., IC₅₀ values under identical pH/temperature conditions) to minimize variability .

- Example :

| Substituent (R) | Activity (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| -NO₂ (13b ) | 12 ± 1.5 | 8.2 |

| -CF₃ (7k ) | 45 ± 3.2 | 22.7 |

Q. How can computational modeling predict target interactions for this compound?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to JNK3 (c-Jun N-terminal kinase 3), a reported target for structurally similar furan-carboxamides .

- MD Simulations : Analyze stability of piperazine-pyrimidine interactions over 100 ns trajectories .

- Validation : Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Q. What experimental designs address discrepancies in NMR or MS data during structural elucidation?

- Troubleshooting :

- Isotopic Peaks : Check for [M+2] peaks in ESI-MS (e.g., chlorine or bromine adducts) to avoid misassignment .

- Dynamic Effects : For split NMR signals (e.g., piperazine protons), use variable-temperature NMR to confirm conformational exchange .

Methodological Considerations

Q. What solvent systems optimize recrystallization without degrading the compound?

- Recommended Solvents :

- Polar Protic : MeOH/H₂O (80:20) for hydrochloride salts (e.g., 34 in , m.p. 239–240°C) .

- Nonpolar : CHCl₃/EtOAc for neutral forms .

Q. How to design stability studies under physiological conditions?

- Protocol :

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) at 37°C for 24h. Monitor degradation via LCMS .

- Light Sensitivity : Store in amber vials; assess photodegradation under UV light (λ = 254 nm) for 48h .

Contradictory Data Analysis

Q. Why do similar compounds show divergent biological activities despite minor structural differences?

- Case Study :

- Compound 10c () with a furan-2-ylmethyl group shows 39% purity and low yield vs. 13a () with 58% yield and 98.6% purity. The nitro group in 13a enhances π-π stacking in hydrophobic pockets .

- Resolution : Use X-ray crystallography to compare binding modes and quantify steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.